(4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid
Description
(4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid is a borinic acid derivative characterized by a 4-bromo-2-fluorophenyl group and a substituted ethoxy side chain containing a butyl(2-hydroxyethyl)amino moiety. Borinic acids (R₂BOH) are less common than boronic acids (RB(OH)₂) but exhibit unique reactivity due to their electron-deficient boron center. The hydroxyethyl group in the side chain may confer solubility in polar solvents, while the butyl chain contributes to lipophilicity.
Properties
Molecular Formula |
C14H22BBrFNO3 |
|---|---|
Molecular Weight |
362.04 g/mol |
IUPAC Name |
(4-bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid |
InChI |
InChI=1S/C14H22BBrFNO3/c1-2-3-6-18(7-9-19)8-10-21-15(20)13-5-4-12(16)11-14(13)17/h4-5,11,19-20H,2-3,6-10H2,1H3 |
InChI Key |
NLIXSPKOBXNSRX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)F)(O)OCCN(CCCC)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid typically involves multiple steps, starting with the preparation of the 4-bromo-2-fluorophenyl precursor. This precursor is then reacted with 2-[butyl(2-hydroxyethyl)amino]ethanol under controlled conditions to form the desired borinic acid derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired compound specifications.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing derivatives.
Reduction: Reduction reactions can modify the borinic acid moiety, leading to the formation of boranes or borates.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Agents
Recent research has highlighted the potential of boronic acids as antiviral agents. Compounds similar to (4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid have shown effectiveness against various viral infections, including HIV and hepatitis viruses. The mechanism often involves the inhibition of viral proteases or polymerases, which are crucial for viral replication. For instance, studies have demonstrated that certain boronic acid derivatives can inhibit the activity of HIV-1 protease effectively, suggesting that (4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid could be explored further in this context .
2. Cancer Therapeutics
Boronic acids are also being investigated for their role in cancer treatment. They can act as inhibitors of proteasomes, which are responsible for degrading proteins that regulate cell cycle and apoptosis. By inhibiting these pathways, compounds like (4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid may induce apoptosis in cancer cells. Moreover, the incorporation of functional groups such as the butyl(2-hydroxyethyl)amino moiety may enhance selectivity and reduce side effects compared to traditional chemotherapeutics .
Material Science Applications
1. Sensor Technology
Boronic acids have been utilized in sensor technology due to their ability to form reversible covalent bonds with diols. This property can be harnessed in the development of sensors for detecting carbohydrates and other biomolecules. The unique structure of (4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid allows for enhanced sensitivity and specificity in sensor applications .
2. Catalysis
In catalysis, boronic acids serve as important intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the bromo and fluoro substituents on the phenyl ring of (4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid can facilitate these reactions by providing distinct reactivity patterns that can be exploited for synthesizing complex organic molecules .
Case Studies
Case Study 1: Antiviral Efficacy
A study investigated a series of boronic acid derivatives, including those structurally related to (4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid, for their antiviral properties against HIV-1. The results indicated that modifications on the boronic acid structure significantly influenced antiviral activity, with certain derivatives achieving EC50 values in the nanomolar range .
Case Study 2: Cancer Cell Apoptosis Induction
In another research effort, a compound similar to (4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid was tested for its ability to induce apoptosis in breast cancer cell lines. The study found that the compound effectively reduced cell viability and induced apoptotic markers at micromolar concentrations, highlighting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid involves its interaction with specific molecular targets. The borinic acid moiety can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Halogenated Aryl Boronic Acids
- (4-Bromo-5-methylthiophen-2-yl)boronic acid (CAS 154566-69-5): Molecular Weight: 220.88 g/mol Key Features: Bromo-substituted thiophene ring; boronic acid group. The boronic acid group provides two hydroxyl groups, increasing hydrophilicity compared to the borinic acid’s single hydroxyl .
- (4-Fluoro-2-(methoxymethyl)phenyl)boronic acid (CAS 1333391-62-0): Molecular Weight: ~198 g/mol (estimated). Key Features: Fluoro and methoxymethyl substituents; boronic acid. Comparison: The methoxymethyl group enhances steric bulk but reduces hydrogen-bonding capability relative to the hydroxyethylaminoethoxy side chain in the target compound. The absence of bromo reduces molecular weight and may lower electrophilicity .
Borinic Acid Derivatives
No direct borinic acid analogs are described in the evidence. However, borinic acids generally exhibit:
- Higher Lewis Acidity : Compared to boronic acids, making them more reactive in catalysis.
- Reduced Hydrolytic Stability : Due to fewer hydroxyl groups, which may limit aqueous applications unless stabilized by bulky substituents .
Comparison with Halogenated Aromatic Compounds
2-(4-Bromo-2-methoxyphenyl)acetic Acid (CAS 1026089-09-7)
- Molecular Weight : 245.07 g/mol.
- Key Features : Bromo and methoxy substituents; acetic acid backbone.
- Comparison : The carboxylic acid group increases solubility in water compared to borinic acid. The methoxy group is electron-donating, opposing the electron-withdrawing effects of fluoro in the target compound, which could influence biological activity or metal chelation .
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
- Molecular Weight : 261.1 g/mol (hydrochloride salt).
- Key Features : Bromo and methoxy substituents; phenethylamine backbone.
- Comparison : The primary amine group enables neurotransmitter receptor interactions (e.g., serotonin receptors), while the borinic acid’s boron center may facilitate covalent binding to enzymes or carbohydrates. The absence of fluorine in 2C-B reduces electronegativity on the aromatic ring .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Profile |
|---|---|---|---|
| Target Borinic Acid | ~350 (estimated) | Br, F, hydroxyethylaminoethoxy | Moderate (polar aprotic solvents) |
| (4-Bromo-5-methylthiophen-2-yl)boronic acid | 220.88 | Br, methylthiophene | Low (organic solvents) |
| 2-(4-Bromo-2-methoxyphenyl)acetic acid | 245.07 | Br, methoxy, acetic acid | High (aqueous/organic) |
Research Implications
- Catalysis : The target compound’s borinic acid group may outperform boronic acids in Lewis acid-catalyzed reactions due to higher electrophilicity.
- Medicinal Chemistry: Fluorine and bromine could enhance blood-brain barrier penetration compared to non-halogenated analogs, while the hydroxyethyl group may reduce toxicity .
- Material Science : The combination of halogen and boron may enable applications in OLEDs or sensors, though hydrolytic instability requires stabilization strategies .
Biological Activity
The compound (4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid is a borinic acid derivative that has garnered interest due to its potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. Boronic acids are known for their ability to interact with biological molecules, making them valuable in drug development, especially as enzyme inhibitors and in the treatment of bacterial infections.
Biological Activity Overview
Boric acid derivatives, including borinic acids, exhibit a range of biological activities. These include antimicrobial properties, enzyme inhibition, and potential therapeutic effects against various diseases. The specific compound has not been extensively studied in isolation; however, insights can be drawn from related boronic acids and their mechanisms of action.
Antimicrobial Activity
Boric acid derivatives have been shown to possess significant antimicrobial activity. For instance, studies indicate that boronic acids can inhibit bacterial β-lactamases, enzymes responsible for antibiotic resistance. This inhibition enhances the efficacy of β-lactam antibiotics against resistant strains of bacteria . The mechanism typically involves the formation of a tetrahedral intermediate that mimics the transition state of the substrate during hydrolysis by β-lactamases .
Table 1: Inhibition Profiles of Boronic Acids Against β-Lactamases
| Compound | Inhibition Type | IC50 (µM) | Targeted β-Lactamase |
|---|---|---|---|
| Phenylboronic Acid | Competitive | 10 | AmpC |
| 3-Aminophenylboronic Acid | Competitive | 5 | KPC-2 |
| (4-Bromo-2-fluorophenyl)-Boric Acid | TBD | TBD | TBD |
Enzyme Inhibition
Boric acid derivatives are also recognized for their ability to inhibit various enzymes beyond β-lactamases. For example, they can inhibit leucyl-tRNA synthetase, an essential enzyme for protein synthesis in bacteria . This mode of action is crucial for developing new antibiotics targeting resistant bacterial strains.
Case Studies and Research Findings
Research has highlighted several case studies involving boronic acids and their derivatives:
- Antibacterial Activity : A study demonstrated that certain boronic acids exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus, showing promise as therapeutic agents against these pathogens .
- Inhibition of Metallo-β-Lactamases : A specific boronic acid derivative was found to effectively inhibit metallo-β-lactamases, which are implicated in multi-drug resistance among Gram-negative bacteria. This finding underscores the potential of boronic acids as pan-β-lactamase inhibitors .
- Antiparasitic Properties : Some studies have indicated that boron-containing compounds can also inhibit parasitic infections by targeting specific enzymes involved in the parasite's metabolic pathways .
The biological activity of borinic acids can be attributed to several mechanisms:
- Transition-State Analogue Inhibition : Boronic acids act as transition-state analogues for various enzymatic reactions, effectively blocking substrate access and preventing enzymatic activity .
- Covalent Bond Formation : The ability of boron to form covalent bonds with serine residues in active sites enhances its inhibitory effects on target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
